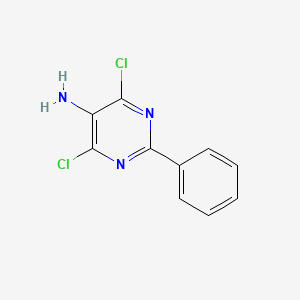

4,6-Dichloro-2-phenylpyrimidin-5-amine

描述

Significance of Pyrimidine (B1678525) Heterocycles as Central Scaffolds in Modern Organic Synthesis

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental building block in numerous biologically important molecules. ignited.inwjahr.com Its derivatives are integral components of nucleic acids (DNA and RNA), vitamins, and coenzymes, and they form the core structure of a vast array of synthetic compounds with diverse applications. ignited.innih.gov The versatility of the pyrimidine scaffold has made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govorientjchem.orgtandfonline.com

The ability of the pyrimidine ring to be readily functionalized at various positions allows for the fine-tuning of its steric and electronic properties, enabling the design of molecules with specific biological targets. tandfonline.com This adaptability has led to the development of numerous FDA-approved drugs containing the pyrimidine motif. nih.gov The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with potential therapeutic applications, addressing the challenge of drug resistance and the need for new treatment modalities. ignited.innih.gov

Structural Characteristics and Unique Reactivity Vectors of 4,6-Dichloro-2-phenylpyrimidin-5-amine

The chemical compound this compound possesses a distinct set of structural features that dictate its reactivity and potential for further chemical modification. uni.luchemscene.com The pyrimidine core is substituted with two chlorine atoms at the 4 and 6 positions, a phenyl group at the 2 position, and an amine group at the 5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇Cl₂N₃ |

| Molecular Weight | 240.09 g/mol |

| Appearance | White solid |

| Melting Point | 193-195 °C |

| LogP | 3.0326 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| Data sourced from public chemical databases. chemscene.com |

Overview of Current Research Trajectories in Halogenated Aminopyrimidine Derivatives

Research into halogenated aminopyrimidine derivatives is a dynamic and expanding area of chemical science. The unique reactivity of the halogen substituents provides a versatile handle for the synthesis of a wide range of novel compounds with potential applications in medicinal chemistry and materials science.

A significant focus of current research is the development of new synthetic methodologies for the preparation of these compounds. google.com This includes the exploration of more efficient and environmentally friendly reaction conditions. For example, microwave-assisted synthesis has been shown to be an effective method for preparing certain pyrimidine derivatives. nih.gov

Another major research direction involves the investigation of the biological activities of these compounds. Halogenated pyrimidines have been shown to exhibit a broad spectrum of pharmacological effects, and researchers are actively exploring their potential as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov For instance, some halogenated pyrimidine derivatives have been tested for their in vitro activity against various human tumor cell lines. nih.gov The introduction of a halogen atom can significantly alter the electronic properties of the pyrimidine ring, which can in turn influence its interaction with biological targets. rsc.org

Furthermore, the use of halogenated aminopyrimidines as building blocks for the synthesis of more complex heterocyclic systems is an active area of investigation. Their inherent reactivity allows for their use in the construction of fused ring systems, leading to the creation of novel molecular scaffolds with unique three-dimensional structures and potential for novel biological activities. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-2-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-7(13)9(12)15-10(14-8)6-4-2-1-3-5-6/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMSKTBVPZTMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353083 | |

| Record name | 4,6-dichloro-2-phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20959-02-8 | |

| Record name | 4,6-dichloro-2-phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-phenylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 4,6 Dichloro 2 Phenylpyrimidin 5 Amine

Foundational Approaches to Pyrimidine (B1678525) Ring Construction Relevant to Halogenated Amino-Derivatives

The construction of the pyrimidine nucleus is a well-established field, with several principal methods that can be adapted for preparing halogenated and aminated derivatives. rasayanjournal.co.inbenthamdirect.comnih.gov These methods typically involve the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) component. wikipedia.orgbu.edu.eg

The most versatile and widely employed method for constructing the pyrimidine ring is the Pinner synthesis. wikipedia.orgmdpi.com This reaction involves the condensation of a 1,3-dielectrophile, such as a β-dicarbonyl compound, with a dinucleophilic N-C-N fragment like an amidine, guanidine (B92328), or urea (B33335). wikipedia.orgnih.gov

Principle: The reaction proceeds through a double condensation mechanism, forming the six-membered heterocyclic ring. bhu.ac.in

Reagent Selection: To synthesize a 2-phenylpyrimidine (B3000279) core, benzamidine (B55565) is the logical choice for the N-C-N component. The three-carbon fragment can be a malonic acid derivative, such as diethyl aminomalonate, which would introduce the required amino group at the C5 position.

The general scheme for this type of condensation is shown below, illustrating the formation of a 2-substituted aminopyrimidine ring. This method is foundational for building the core structure before subsequent functionalization like halogenation. nih.gov

Figure 1: General Condensation Reaction for Pyrimidine Synthesis  ring.") > This figure illustrates the condensation of a 1,3-dicarbonyl compound with guanidine to yield a 2-aminopyrimidine derivative, a common strategy in pyrimidine synthesis. nih.gov

Introducing chlorine atoms at the C4 and C6 positions of the pyrimidine ring is typically achieved not by direct halogenation of the aromatic core, but by converting pre-existing functional groups. The pyrimidine ring's electron-deficient nature makes direct electrophilic substitution challenging, though when it occurs, it favors the C5 position. wikipedia.org

The most common and effective strategy involves the chlorination of the corresponding pyrimidin-4,6-dione (or 4,6-dihydroxypyrimidine) tautomer. bhu.ac.in

Chlorinating Agents: Powerful reagents like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, are used to replace the hydroxyl groups with chlorine atoms. bhu.ac.innih.gov This transformation is a standard procedure for producing chlorinated pyrimidines from pyrimidone precursors. bhu.ac.in

More advanced methods for regioselective halogenation have also been developed, although they are more commonly applied to different positions or related heterocyclic systems. For instance, the use of hypervalent iodine(III) reagents with potassium halides allows for mild and efficient halogenation of pyrazolo[1,5-a]pyrimidines at the C3 position in an aqueous medium. rsc.org While not directly applicable for creating the 4,6-dichloro pattern, these methods highlight the ongoing development of precise halogenation techniques. rsc.orgacs.org

Specific Synthetic Routes for 4,6-Dichloro-2-phenylpyrimidin-5-amine

Synthesizing the target compound requires a multi-step approach that combines ring formation, amination, and chlorination in a logical sequence.

A plausible synthetic pathway for this compound can be designed based on established pyrimidine chemistry, particularly drawing from syntheses of similarly substituted analogues. nih.govgoogle.com

A logical sequence is as follows:

Step 1: Ring Formation. The condensation of diethyl aminomalonate with benzamidine hydrochloride in the presence of a base like sodium ethoxide. This reaction would construct the pyrimidine ring, installing the phenyl group at C2 and the amino group at C5, yielding the intermediate 5-amino-2-phenylpyrimidine-4,6-diol .

Step 2: Dichlorination. The resulting diol intermediate is then treated with a strong chlorinating agent. The use of phosphorus oxychloride (POCl₃), potentially in a high-boiling solvent like N,N-dimethylaniline, would convert the 4,6-diol to the target compound, This compound . This chlorination step is analogous to procedures used to synthesize other 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

An alternative route, described in patents for the related compound 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, starts with a substituted diethyl aminomalonate and urea, followed by chlorination and subsequent reactions. google.compatsnap.com This underscores the modularity of pyrimidine synthesis, where different building blocks can be employed to achieve the desired substitution pattern.

Optimizing each step of the synthesis is critical for maximizing the yield and ensuring the purity of the final product. The reactivity of the various positions on the pyrimidine ring necessitates careful control of reaction parameters. researchgate.net

For the dichlorination step, several factors must be considered:

Temperature and Reaction Time: Over-heating or prolonged reaction times with POCl₃ can lead to decomposition and the formation of unwanted byproducts. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. researchgate.net

Reagent Stoichiometry: Using an excess of the chlorinating agent ensures complete conversion of the diol, but can also increase the formation of impurities that are difficult to remove.

Work-up and Purification: After the reaction, quenching the excess POCl₃ carefully with ice water is crucial. The crude product is often a solid that can be isolated by filtration and purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. nih.gov

The table below summarizes key parameters and their influence on the synthesis, based on analogous reactions reported in the literature.

| Parameter | Reagent/Condition | Purpose & Optimization Considerations | Potential Issues | Citations |

| Ring Condensation | Sodium Ethoxide | Base to deprotonate the amidine and facilitate cyclization. Stoichiometry must be controlled to drive the reaction to completion. | Incomplete reaction; side reactions from overly harsh basic conditions. | nih.gov |

| Chlorination | Phosphorus Oxychloride (POCl₃) | Converts 4,6-diol to 4,6-dichloro. Often used in excess. Temperature control is critical for selectivity. | Formation of byproducts due to high reactivity; decomposition of the desired product. | bhu.ac.innih.govgoogle.com |

| Catalyst (Chlorination) | N,N-Dimethylaniline | Can be used as a catalyst and high-boiling solvent to facilitate the chlorination. | Can complicate purification if not fully removed. | |

| Purification | Recrystallization/Chromatography | Removes unreacted starting materials and byproducts to achieve high purity of the final compound. | Product loss during purification steps. | nih.gov |

Emerging Green Chemistry Principles and Catalytic Applications in Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis often rely on harsh reagents and hazardous solvents. rasayanjournal.co.in In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly protocols, guided by the principles of green chemistry. benthamdirect.comnih.govbenthamdirect.com

These modern approaches focus on several key areas:

Catalysis: The use of catalysts is paramount for developing efficient and clean synthetic processes. This includes organocatalysts, as well as transition metal catalysts based on iridium, palladium, or iron, which can enable novel reaction pathways under milder conditions. acs.orgacs.org For example, iridium-pincer complexes have been used for the sustainable multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org Heterogeneous solid acid catalysts, such as those derived from biowaste like bone char, offer advantages of easy separation and reusability. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the product, are highly atom-economical and efficient. rasayanjournal.co.in They reduce the number of synthetic steps, minimize waste generation, and simplify workup procedures. rasayanjournal.co.in

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound-assisted synthesis can dramatically shorten reaction times, increase yields, and often lead to cleaner products compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.comresearchgate.net

Green Solvents and Solvent-Free Reactions: Replacing toxic organic solvents with greener alternatives like water or ionic liquids is a major goal. rasayanjournal.co.in Furthermore, performing reactions under solvent-free conditions, for instance using mechanical methods like ball milling, represents an even cleaner approach by eliminating solvent waste entirely. rasayanjournal.co.inresearchgate.net

These green methodologies are increasingly being applied to the synthesis of pyrimidine derivatives, offering pathways that are not only more sustainable but also often more efficient and cost-effective than traditional routes. benthamdirect.com

Exploration of Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. For a molecule like this compound, environmentally benign strategies often involve either building the pyrimidine core from acyclic precursors or functionalizing a pre-existing pyrimidine ring using safer reagents and solvents.

A common route to 2-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, this would conceptually involve reacting benzamidine with a substituted malonic acid derivative. However, a more convergent and frequently employed strategy involves the construction and subsequent functionalization of a pyrimidine ring. One such pathway begins with the nitration of 2-phenyl-4,6-pyrimidinediol, which can be synthesized from the condensation of benzamidine with diethyl malonate. The resulting nitro-pyrimidine diol can then be chlorinated and the nitro group reduced to the desired 5-amine.

A significant green improvement focuses on the reduction step of an intermediate like 4,6-dichloro-5-nitro-2-phenylpyrimidine. Traditional methods often use reducing agents like iron powder in acidic media, which generates large volumes of iron sludge, or catalytic hydrogenation with heavy metal catalysts that can be expensive and pose contamination risks. google.com A more environmentally friendly alternative is the use of sodium dithionite (B78146) (Na₂S₂O₄) in a mixed aqueous-organic solvent system. google.com This method offers several advantages:

Mild Reaction Conditions: The reduction proceeds efficiently at or near room temperature, reducing energy consumption.

Reduced Waste: It avoids the use of heavy metals and the generation of metallic sludge, simplifying waste disposal.

Inexpensive Reagent: Sodium dithionite is a readily available and low-cost industrial chemical. google.com

High Yield: The process is known to provide high yields, making it economically attractive. google.com

Another pathway considered more suitable for large-scale production avoids nitration altogether by starting with a protected amino group. For instance, a condensation reaction between diethyl acetamidomalonate and benzamidine would yield a protected aminopyrimidine precursor. This precursor can then be chlorinated and deprotected to reveal the final product. This approach avoids the use of strong nitrating acids, which are corrosive and generate significant acid waste. patsnap.com

| Synthetic Step | Traditional Method | Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Introduction of 5-Amino Group | Reduction of nitro group with Fe/HCl | Reduction of nitro group with Sodium Dithionite google.com | Avoids heavy metal waste; milder conditions. |

| Ring Chlorination | Phosphorus oxychloride (POCl₃) | POCl₃ with catalytic N,N-Dimethylformamide (Vilsmeier-Haack conditions) | Improves efficiency and can reduce excess reagent use. nih.gov |

| Solvent Choice | Chlorinated solvents (e.g., Chloroform) | Ethereal solvents (e.g., Tetrahydrofuran) or mixed aqueous systems google.comgoogle.com | Reduces use of toxic and environmentally persistent solvents. |

Role of Catalysis in Efficient this compound Production

Catalysis is a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. In the production of this compound, catalysts can be employed in several key transformations, most notably in C-N bond formation and in reduction reactions.

Palladium-Catalyzed Amination: The direct introduction of the 5-amino group onto a pre-functionalized pyrimidine ring, such as a hypothetical 5-bromo-4,6-dichloro-2-phenylpyrimidine, can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). While catalyst-free amination of chloro-N-heterocycles is possible, it often requires harsh conditions, such as high temperatures (e.g., 140 °C), and can result in low to moderate yields. nih.gov The use of a palladium catalyst with appropriate ligands (e.g., Xantphos, DavePhos) allows the reaction to proceed under much milder conditions, leading to higher yields and better functional group tolerance. nih.govmdpi.com However, this approach can be limited by the cost of the palladium catalyst and ligands and the need to remove residual metal from the final product. nih.gov

Catalytic Hydrogenation: The reduction of a 5-nitro group is a critical step where catalysis plays a major role. Various catalysts are available for the hydrogenation of 4,6-dichloro-5-nitro-2-phenylpyrimidine.

Platinum-based Catalysts: Catalysts such as Pt/V/C have been reported for the reduction of analogous nitro-pyrimidines, offering high yields. However, these catalysts are often expensive and not readily available, and their use raises concerns about heavy metal contamination, making them less suitable for industrial production. google.com

Raney Nickel (Raney-Ni): This is a common hydrogenation catalyst, but its use on an industrial scale is hampered by its pyrophoric nature, posing significant safety risks during handling and use. patsnap.com

Palladium on Carbon (Pd/C): Pd/C is a widely used and effective catalyst for nitro group reductions. It offers a good balance of activity and cost, though like all heavy metal catalysts, it requires careful control to prevent product contamination.

The choice of catalyst is a trade-off between cost, activity, safety, and environmental impact. For industrial-scale synthesis, the trend is to move away from expensive and hazardous catalysts towards safer and more economical reduction methods like the dithionite process described previously.

| Catalytic Method | Catalyst/Reagent | Target Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pt/V/C | Nitro Group Reduction | High yield (e.g., >94%) google.com | Expensive, heavy metal pollution, not readily available. google.com |

| Catalytic Hydrogenation | Raney-Ni | Nitro Group Reduction | Effective and relatively inexpensive. | Pyrophoric (flammable), safety concerns for industrial use. patsnap.com |

| Buchwald-Hartwig Amination | Pd(0) complexes + Ligands | C-N Bond Formation | High selectivity, mild conditions. nih.gov | Catalyst cost, potential for product contamination with palladium. |

Process Development and Scalability Considerations for Industrial Synthesis

Translating a laboratory synthesis into a robust, safe, and economical industrial process requires addressing several key challenges. For this compound, process development would focus on optimizing a synthetic route that is both high-yielding and operationally simple.

A promising scalable route is the multi-step synthesis starting from readily available materials, as it avoids some of the pitfalls of other methods. google.com A potential sequence is:

Condensation: Reaction of a protected aminomalonate derivative with benzamidine to form a 2-phenyl-5-(protected)amino-4,6-dihydroxypyrimidine. This step is advantageous as it builds the core ring structure with the key functionalities already in place or protected. patsnap.comgoogle.com

Chlorination: Conversion of the dihydroxy-pyrimidine to the target 4,6-dichloro-pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov Optimizing this step to minimize the amount of excess POCl₃ and to manage the HCl byproduct is crucial for scalability.

Deprotection/Final Step: Removal of the protecting group to yield the final product.

Key Scalability Considerations:

Cost of Goods: The starting materials must be inexpensive and readily available in bulk. Routes that rely on expensive catalysts or complex reagents are less favorable for large-scale production. google.compatsnap.com

Process Safety: Reagents with significant safety hazards, such as pyrophoric Raney-Ni or highly corrosive fuming nitric acid, should be avoided. google.compatsnap.com Processes that run at moderate temperatures and pressures are preferred.

Purification: Industrial processes aim to minimize or eliminate chromatographic purification, which is costly and generates large amounts of solvent waste. patsnap.com The ideal process yields a product that can be isolated by simple filtration and washing.

Waste Management: The environmental impact of waste streams is a major consideration. Routes that generate large volumes of acidic or heavy-metal-containing waste are problematic. patsnap.com The sodium dithionite reduction is a prime example of a process improvement that significantly reduces problematic waste. google.com

| Process Parameter | Lab-Scale Challenge | Industrial-Scale Solution/Consideration | Rationale |

|---|---|---|---|

| Purification | Column Chromatography | Crystallization / Recrystallization | Reduces solvent waste, cost, and time; suitable for bulk quantities. patsnap.com |

| Reagent Safety | Use of pyrophoric Raney-Ni | Alternative reduction chemistry (e.g., Sodium Dithionite) google.com | Enhances operational safety and simplifies handling procedures. patsnap.com |

| Catalyst Cost | Use of expensive Platinum catalysts | Employing cheaper reagents or designing a catalyst-free step. google.com | Improves the economic viability of the final product. |

| Waste Disposal | Nitration reactions producing acid waste | Designing routes that introduce the amino group via other precursors (e.g., protected amines). patsnap.com | Minimizes environmental impact and cost of waste treatment. |

Advanced Spectroscopic and Spectrometric Characterization of 4,6 Dichloro 2 Phenylpyrimidin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.chemicalbook.comnih.govdtic.milcareerendeavour.comnih.govnih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 4,6-Dichloro-2-phenylpyrimidin-5-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis.chemicalbook.comnih.govdtic.milnih.govnih.govyoutube.com

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the phenyl group and the amine (NH₂) substituent. The phenyl protons typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. Due to the substitution pattern, these protons would likely present as a complex multiplet system. The protons of the primary amine group are expected to appear as a single, broad peak due to rapid proton exchange and quadrupolar coupling with the nitrogen atom. The chemical shift of these amine protons can be influenced by solvent, concentration, and temperature, but for a related compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the NH₂ signal is observed at 5.85 ppm, providing a reasonable estimate. ichemical.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl H (C₆H₅) | ~7.0 - 8.5 | Multiplet (m) |

| Amine H (NH₂) | ~5.0 - 6.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation.nih.govcareerendeavour.comnih.gov

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit a total of eight distinct signals, assuming the ortho and meta carbons of the phenyl ring are equivalent, respectively. The molecule has ten carbon atoms in total: six in the phenyl ring and four in the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electronic environment of each carbon atom. Carbons bonded to electronegative atoms like chlorine and nitrogen are significantly deshielded and appear further downfield. Aromatic carbons typically resonate in the 110-170 ppm range. careerendeavour.com The carbons in the pyrimidine ring attached to chlorine (C4 and C6) and nitrogen would be expected at the lower end of this range, while the carbon attached to the amine group (C5) would be more shielded. The ipso-carbon of the phenyl ring (attached to the pyrimidine) and the carbons bearing the C=N double bonds would also have characteristic shifts. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone/Aldehyde) | sp² | 190 - 220 | For reference; not present in the molecule. careerendeavour.com |

| C=N (Pyrimidine Ring) | sp² | 150 - 165 | Highly deshielded due to bonding with electronegative nitrogen. |

| C-Cl (Pyrimidine Ring) | sp² | 155 - 160 | Deshielded by the electronegative chlorine atom. |

| C-NH₂ (Pyrimidine Ring) | sp² | 115 - 125 | Shielded relative to other pyrimidine carbons by the electron-donating amine group. |

| C-H (Phenyl Ring) | sp² | 125 - 135 | Typical aromatic carbon chemical shift range. |

| C-ipso (Phenyl Ring) | sp² | 135 - 145 | Quaternary carbon attached to the pyrimidine ring. |

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, COSY would primarily show cross-peaks between adjacent protons on the phenyl ring, helping to delineate the ortho, meta, and para proton signals within their complex multiplet. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). emerypharma.com It is a powerful tool for assigning the signals of protonated carbons. sdsu.edu In this molecule, HSQC would show cross-peaks connecting each phenyl proton signal to its corresponding phenyl carbon signal, confirming their direct linkage. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for identifying connectivity across quaternary (non-protonated) carbons and between different functional groups. youtube.comsdsu.edu Key HMBC correlations would include:

Correlations from the phenyl protons to the C2 carbon of the pyrimidine ring, confirming the phenyl-pyrimidine linkage.

Correlations from the amine (NH₂) protons to the C5 carbon, and potentially the C4 and C6 carbons, confirming the position of the amine group.

Correlations from phenyl protons to the ipso-carbon, aiding in its assignment.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy for Nitrogen Atom Characterization.youtube.com

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the different nitrogen environments within the molecule. This compound contains three distinct nitrogen atoms: two sp²-hybridized nitrogens within the aromatic pyrimidine ring (N1 and N3) and one exocyclic primary amine nitrogen (at C5). These different electronic environments would result in three separate signals in the ¹⁵N NMR spectrum. The chemical shifts of nitrogen atoms are highly sensitive to their local environment, including solvent effects and protonation state. nih.gov This technique would allow for the direct characterization and differentiation of the three nitrogen centers in the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectrometry.chemicalbook.comnih.govdtic.milcareerendeavour.comnih.gov

FT-IR and Raman spectroscopy measure the vibrational frequencies of a molecule's functional groups. These techniques are complementary and provide a characteristic "fingerprint" for the compound.

Identification of Characteristic Functional Group Frequencies (e.g., C-Cl, N-H, C=N, C-C (aromatic)).nih.govdtic.milnih.gov

The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

N-H Vibrations: Primary amines typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. msu.edu An N-H bending (scissoring) vibration is expected around 1550-1650 cm⁻¹. msu.edu

C-H Aromatic Vibrations: The stretching of C-H bonds on the phenyl ring gives rise to signals above 3000 cm⁻¹. libretexts.org

C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon bonds within the phenyl ring and the carbon-nitrogen double bonds in the pyrimidine ring occur in the 1400-1625 cm⁻¹ region. libretexts.orgelixirpublishers.com

C-N Vibrations: The stretching of the aromatic carbon to amine nitrogen bond (Ar-NH₂) typically appears in the 1200-1350 cm⁻¹ range. msu.edu

C-Cl Vibrations: The carbon-chlorine stretching absorptions are found in the lower frequency "fingerprint region" of the spectrum, generally between 550 and 850 cm⁻¹. dtic.milelixirpublishers.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Reference |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | msu.edu |

| N-H (Amine) | Bending (Scissoring) | 1550 - 1650 | msu.edu |

| C-H (Aromatic) | Stretch | 3000 - 3100 | libretexts.org |

| C=C (Aromatic Ring) | Stretch | 1430 - 1625 | elixirpublishers.com |

| C=N (Pyrimidine Ring) | Stretch | 1450 - 1620 | |

| C-N (Aromatic Amine) | Stretch | 1200 - 1350 | msu.edu |

| C-Cl | Stretch | 550 - 850 | dtic.milelixirpublishers.com |

Detailed Analysis of Vibrational Modes and Comparison with Theoretical Predictions

The vibrational characteristics of this compound can be thoroughly investigated using Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, complemented by quantum chemical calculations such as Density Functional Theory (DFT). nih.govresearchgate.net While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed based on theoretical predictions and comparison with structurally similar compounds like 4-amino-2,6-dichloropyridine, chloropyridazines, and other substituted pyrimidines. nih.govresearchgate.netnih.gov The vibrational modes are determined by the molecule's functional groups: the pyrimidine ring, the phenyl substituent, the amino group, and the chloro-substituents.

DFT calculations, typically using methods like B3LYP with a 6-311+G(d,p) basis set, allow for the prediction of vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

Key vibrational modes for this compound include:

N-H Vibrations : The amino (NH₂) group gives rise to characteristic stretching vibrations. Asymmetric and symmetric stretching modes are expected in the 3500–3300 cm⁻¹ region. nih.govscirp.org The corresponding bending (scissoring) vibrations are typically observed around 1650–1560 cm⁻¹. nih.gov

Aromatic and Ring C-H Stretching : The C-H stretching vibrations of the phenyl group are anticipated in the 3100–3000 cm⁻¹ range.

Ring Stretching Vibrations : The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings occur in the 1625–1400 cm⁻¹ region. researchgate.netscirp.org These bands are often complex due to the coupling of vibrations within the aromatic systems.

C-Cl Vibrations : The carbon-chlorine (C-Cl) stretching vibrations are a key feature and are expected to appear as strong bands in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Ring Breathing Modes : Aromatic and heteroaromatic rings exhibit a "ring breathing" mode, which is a symmetric radial expansion and contraction of the ring. For pyrimidine derivatives, this often appears as a sharp band in the Raman spectrum near 1000 cm⁻¹. researchgate.net

A comparison between theoretically predicted frequencies and experimental data from related molecules provides a robust assignment of the vibrational modes. nih.govnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment | Reference Moiety |

| ~3490 | Medium / Strong | NH₂ Asymmetric Stretch | Aminopyrimidine scirp.org |

| ~3380 | Medium / Strong | NH₂ Symmetric Stretch | Aminopyrimidine scirp.org |

| ~3080 | Medium / Weak | Phenyl C-H Stretch | Phenylpyrimidine researchgate.net |

| ~1610 | Strong / Medium | NH₂ Bending (Scissoring) | Aminopyrimidine nih.gov |

| ~1580 | Strong / Strong | Pyrimidine/Phenyl Ring Stretch (C=N, C=C) | Pyrimidine researchgate.netscirp.org |

| ~1480 | Strong / Strong | Pyrimidine/Phenyl Ring Stretch (C=N, C=C) | Pyrimidine researchgate.netscirp.org |

| ~1010 | Medium / Strong | Ring Breathing Mode | Pyrimidine Ring researchgate.net |

| ~770 | Strong / Medium | C-H Out-of-plane Bend | Phenyl Ring |

| ~690 | Strong / Medium | C-Cl Stretch | Dichloropyridine nih.gov |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. researchgate.netlibretexts.org The spectrum is dictated by the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org

Elucidation of Electronic Transitions and Chromophoric Behavior

The primary chromophores in this compound are the phenyl ring and the dichlorinated aminopyrimidine system. The interaction between these conjugated systems influences the electronic absorption spectrum. The expected electronic transitions are primarily of two types: π→π* and n→π*. wikipedia.org

π→π* Transitions : These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically high-intensity (high molar absorptivity, ε) and are associated with conjugated systems like the phenyl and pyrimidine rings. For benzene (B151609), a characteristic π→π* transition appears around 255 nm. wikipedia.org In this compound, conjugation between the phenyl and pyrimidine rings is expected to cause a bathochromic shift (a shift to longer wavelengths) of this band compared to isolated benzene. Studies on other 2-phenylpyrimidine (B3000279) derivatives confirm intense absorption bands below 300 nm attributed to these transitions. researchgate.netnih.gov

n→π* Transitions : These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyrimidine ring and the amino group, to an antibonding π* orbital. libretexts.org These transitions are generally of much lower intensity (low ε) than π→π* transitions and occur at longer wavelengths. libretexts.org For pyrimidine itself, the n→π* transition is observed around 240 nm, but substitutions on the ring can shift this value significantly. researchgate.net

Experimental data for the closely related 4,6-dichloro-5-aminopyrimidine show an absorption maximum around 260 nm. researchgate.net The addition of the phenyl group at the C2 position in the target molecule would likely result in a more complex spectrum with bands shifted to longer wavelengths due to the extended conjugation.

Investigation of Solvatochromic Effects on the Electronic Spectrum

Solvatochromism is the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when dissolved in different solvents of varying polarity. wikipedia.orgnih.gov This effect arises from differential solvation of the molecule's ground and excited states. wikipedia.org

Hypsochromic Shift (Blue Shift) : This shift to shorter wavelengths with increasing solvent polarity is characteristic of n→π* transitions. libretexts.org Polar, protic solvents can form hydrogen bonds with the non-bonding lone pair electrons of the nitrogen atoms in the ground state, lowering its energy. This increases the energy gap for the n→π* transition, resulting in a blue shift. libretexts.orgethz.ch

Bathochromic Shift (Red Shift) : This shift to longer wavelengths with increasing solvent polarity is often observed for π→π* transitions. libretexts.org If the excited state is more polar than the ground state, it will be stabilized more by polar solvents, thus decreasing the energy gap for the transition and causing a red shift. nih.govethz.ch

For this compound, the n→π* transitions associated with the pyrimidine and amino nitrogens are expected to exhibit a hypsochromic shift in polar solvents like ethanol (B145695) or water. Conversely, the high-intensity π→π* transitions associated with the conjugated aromatic system may display a bathochromic shift as the polarity of the solvent increases. ethz.ch Analyzing these shifts can help confirm the nature of the electronic transitions. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's mass and structure. sapub.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. researchgate.net For this compound, the molecular formula is C₁₀H₇Cl₂N₃. chemscene.com The presence of two chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (containing one ³⁵Cl and one ³⁷Cl) being approximately 65% of the intensity of the M+ peak (containing two ³⁵Cl atoms), and the M+4 peak (containing two ³⁷Cl atoms) being about 10% of the M+ peak.

The theoretical exact mass of the monoisotopic molecular ion [M+H]⁺ can be calculated:

Formula : C₁₀H₈Cl₂N₃⁺ (as the protonated species)

Exact Mass Calculation :

10 x C (12.000000) = 120.000000

8 x H (1.007825) = 8.062600

2 x ³⁵Cl (34.968853) = 69.937706

3 x N (14.003074) = 42.009222

Total [M+H]⁺ : 239.00953 Da

An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental composition. For instance, HRMS data for the related isomer 4,6-dichloro-N-phenylpyrimidin-2-amine (C₁₁H₁₀Cl₂N₃) showed a calculated [M+H]⁺ of 254.0246 and a found value of 254.0239, demonstrating the power of this technique. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. sapub.orgsphinxsai.com For this compound, the fragmentation would be guided by the stability of the resulting ions and neutral losses. libretexts.orgnih.gov

Predicted fragmentation pathways include:

Loss of a Chlorine Radical (Cl•) : Cleavage of a C-Cl bond is a common pathway for chlorinated compounds, which would result in a fragment ion at [M-Cl]⁺.

Loss of HCl : Elimination of hydrogen chloride is another typical fragmentation for chloro- and amino-substituted heterocycles.

Loss of HCN or N₂ : The pyrimidine ring can undergo cleavage, leading to the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N₂).

Cleavage of the Phenyl Group : The bond between the pyrimidine and phenyl rings can break, leading to fragments corresponding to the phenyl cation (C₆H₅⁺, m/z 77) or the dichlorinated aminopyrimidine portion.

Analyzing these fragments allows for the confirmation of the different structural components of the molecule. sphinxsai.comresearchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Ion Formula | Description |

| 240 | [C₁₀H₇Cl₂N₃]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₀H₇ClN₃]⁺• | Loss of a Cl radical from M⁺• |

| 204 | [C₁₀H₆ClN₃]⁺• | Loss of HCl from M⁺• |

| 163 | [C₆H₅N₂Cl]⁺• | Loss of phenyl and HCN from M⁺• |

| 128 | [C₄HClN₂]⁺• | Loss of phenyl and amino group from M⁺• |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Comprehensive searches of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature have been conducted to obtain X-ray diffraction data for this compound. These searches aimed to identify published studies detailing the single-crystal X-ray analysis of this specific compound, which is essential for a definitive characterization of its solid-state molecular architecture.

Despite these extensive efforts, no publicly available crystallographic data for this compound could be located. The determination of a crystal structure through single-crystal X-ray diffraction is a prerequisite for the detailed analysis of molecular conformation, intermolecular interactions, and crystal packing as outlined in the subsequent sections.

Determination of Crystal Structure and Molecular Conformation

The experimental determination of the crystal structure and the precise molecular conformation of this compound has not been reported in the accessible scientific literature. Information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is currently unavailable. Consequently, a detailed, experimentally verified discussion of its molecular conformation, including specific bond lengths, bond angles, and dihedral angles that define its three-dimensional shape in the solid state, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the availability of its crystal structure data. Without this foundational information, a description of the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-stacking interactions that govern the assembly of the molecules in the crystal lattice, remains speculative. The arrangement of molecules into three-dimensional supramolecular architectures can therefore not be described.

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 2 Phenylpyrimidin 5 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 4,6-dichloro-2-phenylpyrimidin-5-amine is activated towards nucleophilic attack due to the inductive electron-withdrawing effects of the two nitrogen atoms and the chlorine substituents. This activation facilitates the displacement of the chloro groups by a variety of nucleophiles.

In nucleophilic aromatic substitution (SNAr) reactions involving 4,6-dichloropyrimidine (B16783) derivatives, the C-4 and C-6 positions are electronically activated for nucleophilic attack. The regioselectivity of these reactions is a critical aspect, often dictated by both electronic and steric factors. For symmetrically substituted 4,6-dichloropyrimidines, the initial substitution can occur at either the C-4 or C-6 position. However, in the case of this compound, while the C-4 and C-6 positions are electronically similar, the presence of the C-5 amino group can influence the reactivity of the adjacent chloro substituents.

Studies on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the selective substitution of the chlorine at the C-4 position is driven by a larger positive Mulliken charge at this carbon compared to the C-6 position. researchgate.net This suggests that the electronic distribution within the ring is a key determinant of regioselectivity. In many documented reactions of this compound, particularly with hydrazine (B178648), a single substitution product is predominantly formed, indicating a high degree of regioselectivity. While specific kinetic data for the halogen displacement on this compound is not extensively documented in the literature, the facile nature of these substitutions at or below reflux temperatures suggests a relatively low activation energy barrier for the SNAr process.

The dichlorinated aminopyrimidine core of this compound reacts with a range of nucleophiles. The most extensively studied reactions involve nitrogen nucleophiles, particularly amines. For instance, the reaction with hydrazine hydrate (B1144303) proceeds smoothly to monosubstitute one of the chlorine atoms, typically at the C-6 position, yielding 4-chloro-6-hydrazino-2-phenylpyrimidin-5-amine. This intermediate is a versatile precursor for the synthesis of fused heterocyclic systems.

Reactions with other amines, including primary and secondary aliphatic and aromatic amines, have also been explored, generally leading to the corresponding 4-amino-6-chloro derivatives. The reactivity towards different amine nucleophiles can be influenced by the basicity and steric bulk of the amine. While detailed studies on the reactions of this compound with oxygen and sulfur nucleophiles are less common, related dichloropyrimidine systems are known to react with alkoxides and thiolates to afford the corresponding ethers and thioethers. The presence of a strong base, such as sodium hydroxide (B78521), in alcoholic solvents can lead to concurrent amination and solvolysis (alkoxylation) reactions on similar 2-amino-4,6-dichloropyrimidine (B145751) structures. nih.gov

The table below summarizes the observed reactivity of 4,6-dichloropyrimidine systems with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Nitrogen | Hydrazine | 4-Chloro-6-hydrazino-2-phenylpyrimidin-5-amine |

| Nitrogen | Aliphatic Amines | 4-Alkylamino-6-chloropyrimidines |

| Nitrogen | Aromatic Amines | 4-Arylamino-6-chloropyrimidines |

| Oxygen | Alkoxides (in situ) | 4-Alkoxy-6-chloropyrimidines |

The outcomes of SNAr reactions on this compound are significantly influenced by both electronic and steric factors.

Steric Factors: Steric hindrance plays a crucial role in determining the accessibility of the C-4 and C-6 positions to the incoming nucleophile. Studies on the amination of 4,6-dichloropyrimidine with bulky adamantane-containing amines have demonstrated that increased steric bulk on the nucleophile leads to lower reaction yields. nih.gov This is attributed to the increased difficulty for the larger nucleophile to approach the electrophilic carbon centers on the pyrimidine ring. Similarly, in reactions with N-alkylanilines, steric hindrance can influence the selectivity of the reaction. mdpi.com The presence of the C-5 amino group on the target molecule itself introduces steric bulk that can differentially affect the approach of a nucleophile to the C-4 versus the C-6 position.

Reactions Involving the C-5 Amino Group

The amino group at the C-5 position of this compound is a key functional handle for further molecular elaboration. It can undergo a variety of reactions typical of primary aromatic amines.

The C-5 amino group can be acylated, alkylated, and arylated, although these reactions must compete with potential nucleophilic substitution at the C-4 and C-6 positions.

Acylation: The amino group can be acylated using various acylating agents. For example, it can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions typically proceed via nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. The formation of N-acyl thiourea derivatives can also be achieved by reacting the amine with an in situ generated acyl isothiocyanate from an acid chloride and ammonium (B1175870) thiocyanate.

Alkylation and Arylation: Direct alkylation or arylation of the C-5 amino group is more challenging due to the possibility of N,N-dialkylation and the competing SNAr reactions at the chloro-substituted positions. However, under controlled conditions, selective mono-N-functionalization can be achieved. Palladium-catalyzed cross-coupling reactions, for instance, are a common method for the arylation of amino groups on heterocyclic systems.

The following table outlines potential functionalization reactions of the C-5 amino group.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation (Urea formation) | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R |

| Acylation (Thiourea formation) | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R |

| Acylation (Amide formation) | Acid Chloride (R-COCl) | -NH-C(=O)-R |

The C-5 amino group, and more commonly its derivatives like the C-6 hydrazino group formed after SNAr, can participate in condensation reactions with carbonyl compounds. While direct condensation with the C-5 amino group of this compound is less documented, the principle is well-established for aminopyrimidines.

A more prevalent strategy involves the initial SNAr reaction with hydrazine to form 4-chloro-6-hydrazino-2-phenylpyrimidin-5-amine. The resulting hydrazino group is a potent nucleophile that readily condenses with aldehydes and ketones to form hydrazones. These hydrazones are key intermediates that can undergo subsequent intramolecular cyclization to generate fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. researchgate.net For instance, the condensation of the hydrazino derivative with β-dicarbonyl compounds such as acetylacetone (B45752) or benzoylacetone (B1666692) leads directly to the formation of pyrazolyl-substituted pyrimidines. Similarly, condensation with orthoesters can lead to the formation of triazolopyrimidine systems. These reactions highlight the utility of the C-5 amino group's reactivity, often in a tandem fashion following an initial SNAr reaction, to construct complex molecular architectures.

Diazotization and Subsequent Transformations for Aryl/Heteroaryl Group Introduction

The primary aromatic amine at the C-5 position of this compound is a key functional group for derivatization. One of the most fundamental transformations of a primary aromatic amine is diazotization, which converts it into a diazonium salt. byjus.com This process typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govgoogle.com

The mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile. byjus.com The amino group of the pyrimidine attacks the nitrosonium ion, leading to an N-nitrosamine after deprotonation. Subsequent protonation and loss of a water molecule yield the highly reactive aryl diazonium ion. byjus.com This intermediate is generally not isolated but used directly in subsequent reactions. organic-chemistry.org

The resulting 4,6-dichloro-2-phenylpyrimidine-5-diazonium salt is a valuable synthetic intermediate for introducing a wide array of functional groups, particularly aryl and heteroaryl moieties, at the C-5 position. These transformations are critical for building molecular complexity. Common subsequent reactions include:

Sandmeyer Reaction: This reaction uses copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide.

Suzuki Coupling: The diazonium salt can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form C-C bonds, directly attaching a new aryl or heteroaryl ring. organic-chemistry.org

Heck Reaction: In this palladium-catalyzed reaction, the diazonium salt can react with alkenes to form substituted olefins. organic-chemistry.org

While direct studies on the diazotization of this compound are not extensively documented, the principles are well-established for aromatic amines. organic-chemistry.org Furthermore, related studies on the arylation of other chloropyrimidine systems, such as the nickel-catalyzed electrochemical cross-coupling of 4-amino-6-chloropyrimidines with aryl halides, demonstrate the feasibility of forming C-C bonds on this heterocyclic core. nih.gov Such methods provide an alternative route to aryl-substituted pyrimidines. nih.gov

Reactivity of the C-2 Phenyl Substituent

The phenyl group at the C-2 position is not merely a passive substituent; it significantly influences the electronic properties and reactivity of the entire pyrimidine ring. Its electronic character can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl ring itself. These modifications can impact reaction rates and even alter mechanistic pathways of reactions occurring elsewhere on the pyrimidine core. rsc.org

For instance, in studies of related 5-(p-substituted phenyl)-2-methoxypyrimidines, the electronic nature of the substituent on the phenyl ring was shown to directly affect the rate of thermal rearrangement. rsc.org This highlights that the C-2 phenyl group in this compound can electronically communicate with the rest of the molecule.

Furthermore, the C-2 phenyl group is often a critical component for biological activity in pyrimidine-based compounds. In the development of novel antifungal agents targeting the CYP51 enzyme, 2-phenylpyrimidine (B3000279) derivatives were designed where the phenyl ring plays a key role in binding to the enzyme's active site. nih.gov Structural modifications on this phenyl group are a common strategy in medicinal chemistry to optimize potency and selectivity. rsc.orgnih.gov

Detailed Mechanistic Studies of Significant Transformation Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing rational synthetic routes. Mechanistic studies often focus on identifying key intermediates and transition states, as well as quantifying the electronic effects of substituents on reaction rates. pharmacy180.com

Identification of Reaction Intermediates and Transition States

The transformation of this compound involves several potential intermediates and transition states depending on the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic attack. Reactions with nucleophiles, such as amines, would proceed through a Meisenheimer-like complex. This tetrahedral intermediate involves the formation of a new C-Nu bond and temporarily disrupts the aromaticity of the pyrimidine ring. nih.gov The stability of this intermediate is influenced by the electron-withdrawing nature of the pyrimidine nitrogens and other substituents. DFT calculations on related systems, like 4,6-dichloro-5-nitrobenzofuroxan, have been used to investigate the structure of these intermediates and explain the regioselectivity of nucleophilic attack. mdpi.com

Diazonium Ion: As discussed in section 4.2.3, the diazotization of the 5-amino group proceeds via an N-nitrosamine intermediate to form the aryl diazonium ion. byjus.com This diazonium species is itself a critical, albeit unstable, intermediate for further functionalization. nih.gov

Transition States: The transition states in these reactions are high-energy structures that cannot be isolated. Their characteristics are often inferred from kinetic data. For example, in SNAr reactions, the transition state involves the approach of the nucleophile and the beginning of C-Cl bond deformation. In diazotization, the transition state for the loss of dinitrogen (N₂) from the diazonium ion is a key step leading to a highly reactive aryl cation or radical, depending on the subsequent reaction pathway. Experimental techniques like kinetic isotope effect studies are powerful tools for probing the structure of these fleeting states. nih.gov

Kinetic Isotope Effects and Hammett Plots for Reaction Mechanism Elucidation

To gain deeper insight into reaction mechanisms, physical organic chemistry provides powerful quantitative tools, including the study of kinetic isotope effects and the application of the Hammett equation.

Kinetic Isotope Effects (KIEs): The KIE is the change in reaction rate observed when an atom in the reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies between the C-H and C-D bonds. By measuring the ratio of rate constants (klight/kheavy), one can infer whether a particular bond is broken or formed in the rate-determining step of a reaction. nih.gov

Primary KIEs are observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. libretexts.org

Secondary KIEs occur when the substituted atom is not directly involved in bond-breaking but is located near the reaction center. These smaller effects can provide information about changes in hybridization (e.g., sp² to sp³) at the transition state. libretexts.orgwikipedia.org

Hammett Plots: The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a given reaction. pharmacy180.comwikipedia.org The equation is expressed as:

log(kX/kH) = ρσ

where kX and kH are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant (σ) measures the electronic effect (donating or withdrawing) of a particular substituent, while the reaction constant (ρ, rho) measures the sensitivity of the reaction to these electronic effects. psgcas.ac.in

A plot of log(kX/kH) versus σ yields a straight line with a slope equal to ρ. pharmacy180.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state.

Below is a representative data table illustrating the type of data used to construct a Hammett plot, based on the findings for the analogous 2-methoxy-5-(p-substituted phenyl)pyrimidine system. rsc.org

Table 1: Representative Data for Hammett Analysis of Pyrimidine Rearrangement

| Substituent (X) at para-position of Phenyl Ring | Substituent Constant (σp) | Relative Rate Constant (kX/kH) | log(kX/kH) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.25 | -0.60 |

| -CH₃ | -0.17 | 0.50 | -0.30 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.82 | 0.45 |

Note: The data in this table is illustrative and based on general principles and analogous systems to demonstrate the application of the Hammett equation. Actual experimental values would be required for a precise analysis of this compound.

Derivatization Strategies and Synthetic Transformations of 4,6 Dichloro 2 Phenylpyrimidin 5 Amine

Synthesis of Monofunctionalized Pyrimidine (B1678525) Derivatives

Monofunctionalization of 4,6-dichloro-2-phenylpyrimidin-5-amine can be achieved by selectively targeting either one of the chlorine atoms or the C-5 amino group, providing valuable intermediates for further synthetic elaboration.

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). In symmetrically substituted 4,6-dichloropyrimidines, these positions are chemically equivalent. However, in the target molecule, the C-2 phenyl and C-5 amino groups render them electronically and sterically distinct. Generally, in SNAr reactions on dichloropyrimidines, the C-4 position is more reactive than the C-2 position. For 4,6-dichloro derivatives, while the positions are electronically similar, selectivity can be achieved by controlling reaction conditions and the nature of the nucleophile. mdpi.com

Studies on analogous compounds, such as 4,6-dichloropyrimidine (B16783) and its 2-substituted derivatives, demonstrate that mono-substitution with various nucleophiles like primary and secondary amines is feasible. researchgate.netnih.gov For instance, the monoamination of 4,6-dichloropyrimidine can be achieved in high yield under catalyst-free conditions by heating in DMF with a base like K₂CO₃. nih.gov The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines under reflux in ethanol (B145695) with triethylamine (B128534) also yields mono-substituted products. mdpi.com The electron-donating C-5 amino group in the target compound is expected to decrease the electrophilicity of the ring, making SNAr reactions less facile compared to pyrimidines with electron-withdrawing groups. Nonetheless, selective mono-substitution should be achievable.

Table 1: Examples of Mono-SNAr on Related Dichloropyrimidine Scaffolds

| Starting Material | Nucleophile | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantan-1-amine | K₂CO₃, DMF, 140 °C | 6-Chloro-N-(adamantan-1-yl)pyrimidin-4-amine | 98% | nih.gov |

| 4,6-Dichloropyrimidine | N-Methyl-1-(adamantan-1-yl)methanamine | K₂CO₃, DMF, 140 °C | N-((Adamantan-1-yl)methyl)-6-chloro-N-methylpyrimidin-4-amine | 65% | nih.gov |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, rt, 1h | 2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde* | N/A | mdpi.com |

*Note: In this case, substitution of the second chlorine by the solvent (methanol/ethanol) occurred.

The C-5 amino group offers a reactive handle for derivatization through reactions common to primary aromatic amines. These modifications can introduce new functionalities or serve as a protection strategy for subsequent reactions at the chlorinated positions. Common derivatization methods include acylation, alkylation, and reactions with pyrylium (B1242799) salts. mdpi.com

Acylation can be readily accomplished using acid chlorides or anhydrides to form the corresponding amides. For example, related aminopyrimidines have been acylated with chloroacetyl chloride. researchgate.net Another approach involves derivatization with reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) for analytical purposes, highlighting the reactivity of the amino group. springernature.com The formation of a formamide (B127407) by reacting a related 2,5-diamino-4,6-dichloropyrimidine (B1296591) with formic acid and acetic anhydride (B1165640) has also been reported, which serves as a protective group.

Table 2: Potential Reagents for Derivatization of the C-5 Amino Group

| Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|

| Acid Halides | Acetyl chloride, Benzoyl chloride | Amide |

| Acid Anhydrides | Acetic anhydride, Boc-anhydride | Amide, Carbamate (Boc) |

| Pyrylium Salts | 2,4,6-Trimethylpyrylium tetrafluoroborate | Pyridinium salt |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Sites

The chlorine atoms at C-4 and C-6 serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions dramatically expand the synthetic potential of the this compound scaffold.

The general catalytic cycle for these reactions involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent, typically an arylboronic acid or ester. researchgate.netmdpi.com This reaction is widely used for creating biaryl structures. Studies on various 4,6-dichloropyrimidines show that this coupling is highly effective. researchgate.netmdpi.com Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base (e.g., K₃PO₄, K₂CO₃), and a solvent like 1,4-dioxane, toluene, or DMF. nih.govmdpi.com Both mono- and di-arylation can be achieved by controlling the stoichiometry of the boronic acid.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling on Dichloropyrimidine Cores

| Dichloropyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 60% | mdpi.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene-EtOH-H₂O | 2-(Methylthio)-4,6-diphenylpyrimidine | 95% | researchgate.net |

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base which often doubles as the solvent. researchgate.net Research on related 4-chloro-5-aminopyrimidine derivatives has shown that they are good substrates for Sonogashira coupling to produce 4-alkynylpyrimidines. researchgate.net This method allows for the introduction of alkynyl moieties, which are versatile functional groups for further transformations, such as click chemistry or cyclization reactions.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex in the presence of a base. This transformation enables the introduction of vinyl groups onto the pyrimidine core. While less common for this specific scaffold in the literature compared to Suzuki or Sonogashira reactions, the principles are well-established for other aryl halides and represent a viable strategy for the derivatization of this compound.

C-C Bond Formation via Catalytic Coupling

Palladium-catalyzed cross-coupling reactions are highly effective methods for forming new carbon-carbon bonds at the chlorinated positions of the pyrimidine core. The Suzuki-Miyaura and Sonogashira couplings are particularly prominent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the arylation or vinylation of the this compound core by coupling with various organoboron compounds. researchgate.netmdpi.com While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of similar dichloropyrimidine systems provides a strong model for its expected behavior. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst affords the corresponding bi-aryl pyrimidines in good yields. researchgate.netmdpi.com The reactions are typically optimized using a palladium (0) catalyst, a base such as K₃PO₄, and a solvent like 1,4-dioxane. researchgate.netmdpi.com Electron-rich boronic acids have been shown to produce good product yields. researchgate.netmdpi.com Microwave-assisted Suzuki coupling has also proven effective for 2,4-dichloropyrimidines, significantly improving yields and reaction times. mdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | researchgate.netmdpi.com |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | - | Various | 45% | mdpi.com |

Sonogashira Coupling

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. nih.govwikipedia.orgresearchgate.net This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The development of copper-free Sonogashira protocols has further expanded its applicability. nih.govorganic-chemistry.org The reaction's utility extends to the synthesis of complex molecules, natural products, and organic materials. wikipedia.orgresearchgate.net Given the reactivity of the chloro-substituents on the pyrimidine ring, this compound is an excellent candidate for undergoing Sonogashira coupling to introduce alkynyl moieties, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org

C-N and C-O Bond Formation Strategies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction facilitates the coupling of amines with aryl halides, offering a broad substrate scope and high functional group tolerance. wikipedia.orgorganic-chemistry.org It has been successfully applied to the synthesis of N-arylpyrimidin-2-amines from the corresponding aminopyrimidines and aryl bromides. nih.gov For the amination of chloropyrimidines, catalyst systems often involve a palladium source like Pd(OAc)₂ or dichlorobis(triphenylphosphine)Pd(II), a phosphine (B1218219) ligand such as Xantphos, and a base like sodium tert-butoxide or Cs₂CO₃. nih.govbeilstein-journals.org Microwave irradiation can also be employed to accelerate the reaction. beilstein-journals.org This methodology is directly applicable to this compound for the selective substitution of one or both chlorine atoms with various primary or secondary amines.

Table 2: General Conditions for Buchwald-Hartwig Amination of Chloro-pyrimidines/arenes

| Substrate Type | Amine Partner | Catalyst/Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Aryl Halides | Primary/Secondary Amines | Pd(0) source / Phosphine ligand | Strong, non-nucleophilic (e.g., NaOt-Bu) | Toluene, Dioxane | Broad scope, replaces harsher methods | wikipedia.org |

| Chloro-N-arylpyrimidine | Aryl Bromides | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | Toluene (reflux) | Yields from 27-82% | nih.gov |

| Bromo-estrone | Substituted anilines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene or DMF | Microwave-assisted, rapid, high yields | beilstein-journals.org |

C-O Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by oxygen nucleophiles, such as alcohols in the presence of a base, to form the corresponding ethers. In a study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, treatment with an amine in the presence of sodium hydroxide (B78521) in an alcohol solvent (methanol or ethanol) led to the unexpected formation of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes. mdpi.com This indicates that under basic conditions, alkoxide ions generated from the solvent can compete with other nucleophiles to substitute the chloro groups, demonstrating a viable pathway for C-O bond formation. mdpi.com

Cyclization Reactions and Annulation Strategies for Fused Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold allows for its use in constructing more complex, fused heterocyclic systems.

Construction of Pyrimido-Fused Ring Systems

The pyrimidine core can be annulated to form various bicyclic and tricyclic systems, such as pyrimido[4,5-d]pyrimidines. rsc.orgsemanticscholar.org These fused systems are often synthesized through multi-step sequences or one-pot multicomponent reactions. rsc.org For example, the reaction of 4-aminopyrimidine (B60600) derivatives with reagents like Meldrum's acid or ethyl acetoacetate (B1235776) can lead to the formation of pyrimido[1,6-a]pyrimidin-4-ones. nih.gov Similarly, three-component condensation reactions involving aryl aldehydes, aminopyrimidine derivatives, and active methylene (B1212753) compounds are a common strategy for building pyrimido[4,5-d]pyrimidine (B13093195) skeletons. rsc.org The amino group at the C5 position of this compound, combined with functional groups introduced at the C4 and C6 positions, can serve as the key components for subsequent intramolecular cyclization or intermolecular condensation-cyclization reactions to build these fused rings.

Synthetic Pathways to Polycyclic Scaffolds Featuring the this compound Core